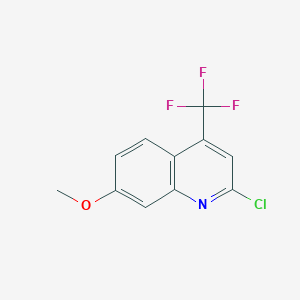

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7ClF3NO . It is used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .

Synthesis Analysis

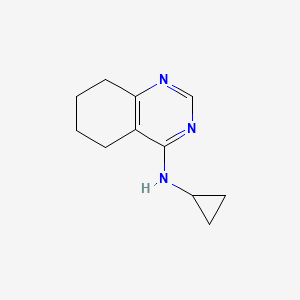

The synthesis of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline involves various methods. One of the methods involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is characterized by the presence of a fluorine atom and a pyridine in its structure . The molecular weight of this compound is 261.63 .Physical And Chemical Properties Analysis

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline is a solid compound . It has a molecular weight of 261.63 . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those with methoxy and chloro substituents, are recognized for their effectiveness in preventing metallic corrosion. They adsorb on metallic surfaces and form stable chelating complexes, which inhibits corrosion. This property is attributed to the high electron density from π-electrons and non-bonding electrons, making them crucial in materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Antituberculosis Activity

Certain quinoline derivatives show potential in combating Mycobacterium tuberculosis. The presence of chloro, methyl, or methoxy groups on these compounds enhances their antituberculosis activity, making them promising candidates for developing new antitubercular drugs (Jaso, Zarranz, Aldana, & Monge, 2005).

Pharmaceutical Applications

Quinoline compounds, with various substituents including methoxy and chloro, have potential in pharmaceutical applications. They can be synthesized using methods like rhodium-catalyzed oxidative annulation, making them accessible for drug development (Wang, Ding, Zheng, Bao, & Peng, 2018).

Antiviral Properties

Quinoline derivatives, especially those with methoxy and chloro groups, have shown significant potency against viruses like SARS-CoV-2. Their selectivity and low cytotoxicity make them valuable in antiviral research (Seliem et al., 2021).

Optical and Morphological Studies

Quinoline compounds with trifluoromethyl groups, such as 2-chloro-7-methoxy-4-(trifluoromethyl)quinoline, exhibit interesting optical properties. These properties are significant in materials science for developing novel materials with specific photoluminescent characteristics (Rajalakshmi & Palanisami, 2020).

Safety and Hazards

Future Directions

Trifluoromethylpyridine and its derivatives, including 2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and proteins .

Mode of Action

Quinoline derivatives are generally known to interact with their targets through various mechanisms, including binding to active sites, inducing conformational changes, or modulating enzymatic activity .

Biochemical Pathways

Quinoline derivatives have been known to influence various biochemical pathways, depending on their specific targets .

properties

IUPAC Name |

2-chloro-7-methoxy-4-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NO/c1-17-6-2-3-7-8(11(13,14)15)5-10(12)16-9(7)4-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTVHQIKXGDTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-7-methoxy-4-(trifluoromethyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2697528.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2697532.png)

![1-((butyl(methyl)amino)methyl)-3H-benzo[f]chromen-3-one](/img/structure/B2697533.png)

![2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-5-methyl-6-[(E)-3-phenylprop-2-enyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2697538.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2697539.png)

![N-[4-(ethylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2697540.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide](/img/structure/B2697547.png)

![3-(1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B2697549.png)